Ethyl 5,6-diaminopyridine-2-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
ethyl 5,6-diaminopyridine-2-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)6-4-3-5(9)7(10)11-6/h3-4H,2,9H2,1H3,(H2,10,11) |
InChI Key |
MWVRPLBRWLNLDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1)N)N |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 5,6 Diaminopyridine 2 Carboxylate and Precursors
De Novo Synthesis of the Pyridine (B92270) Ring System
Building the pyridine skeleton from the ground up offers a convergent approach to highly substituted derivatives. This strategy involves the condensation of smaller, non-cyclic molecules to form the heterocyclic ring, with the necessary functional groups or their precursors already in place.
Cyclization Reactions for Pyridine Core Formation
The formation of the pyridine ring can be achieved through various named reactions, often involving the condensation of aldehydes, ketones, or their derivatives with an ammonia (B1221849) source. acsgcipr.org While classic methods like the Chichibabin pyridine synthesis produce simple pyridines from aldehydes and ketones in ammonia, they often result in low yields for more complex targets. wikipedia.org More controlled and versatile methods are generally preferred for constructing polysubstituted pyridines.
One of the most well-known methods is the Hantzsch Pyridine Synthesis , which typically involves a 2:1:1 condensation of a β-ketoester, an aldehyde, and ammonia. wikipedia.org This reaction first yields a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine. By carefully selecting the starting components, one can introduce substituents at various positions on the ring. For the target molecule, a specialized set of starting materials would be required to ultimately yield the 5,6-diamino-2-carboxylate substitution pattern.
Transition metal-catalyzed [2+2+2] cycloaddition reactions represent a more modern and highly efficient method for pyridine synthesis. acsgcipr.org These reactions combine two alkyne molecules and a nitrile to form the pyridine ring in a single, atom-economical step. The choice of nitrile and alkyne substrates allows for precise control over the substitution pattern of the final product. For instance, a cobalt or rhodium catalyst can facilitate the cyclization, offering a pathway to complex pyridine derivatives under mild conditions. wikipedia.orgacsgcipr.org
| Pyridine Synthesis Method | General Reactants | Key Features |
| Hantzsch Synthesis | β-ketoester, Aldehyde, Ammonia | Forms a dihydropyridine intermediate requiring subsequent oxidation; versatile for substituted pyridines. wikipedia.org |
| Chichibabin Synthesis | Aldehydes, Ketones, Ammonia | Inexpensive precursors but often suffers from low yields for complex products. wikipedia.org |
| [2+2+2] Cycloaddition | 2x Alkyne, 1x Nitrile, Metal Catalyst | High atom economy; provides access to polysubstituted pyridines in a single step. acsgcipr.org |
| Kröhnke Synthesis | α,β-Unsaturated Ketones, Pyridinium Salts | A general method that uses pyridine as a reagent which is not incorporated into the final product. wikipedia.org |
Strategies for Introduction of Diamine and Carboxylate Functionalities
In a de novo synthesis, the functional groups of the target molecule are introduced by incorporating them into the acyclic precursors before the ring-forming cyclization step.
Carboxylate Group : The ethyl carboxylate moiety is typically introduced by using an α,β-unsaturated carbonyl compound or a β-ketoester that already contains the ester functionality. For example, in a Hantzsch-type synthesis, ethyl acetoacetate (B1235776) is a common starting material that directly installs an ester group onto the resulting pyridine ring.
Diamine Groups : Introducing two adjacent amine groups directly is challenging due to the high reactivity of amines. A more common and effective strategy is to use precursors that can be converted to amines after the pyridine ring has been formed. Nitro groups (-NO₂) are excellent precursors for this purpose. An acyclic starting material containing two vicinal nitro groups could be synthesized and then used in a cyclization reaction. Following the formation of the dinitropyridine ring, the nitro groups can be simultaneously reduced to the desired diamino functionality. Another potential precursor is the azide (B81097) group (-N₃), which can be readily reduced to an amine.
Derivatization from Related Aminopyridine Carboxylates
This approach begins with a commercially available or readily synthesized pyridine derivative that already possesses some of the required functional groups. Subsequent reactions are then performed to add or modify the remaining substituents. This is often a more practical and higher-yielding approach than de novo synthesis. A plausible pathway involves starting with a suitable pyridine-2-carboxylic acid or its ester and then introducing the two amino groups.
Esterification and Transesterification Approaches
If the synthesis proceeds via 5,6-diaminopyridine-2-carboxylic acid, the final step would be the esterification of the carboxylic acid group to form the ethyl ester. The presence of the basic amino groups on the pyridine ring can complicate standard acid-catalyzed esterification methods, as they can be protonated, reducing the reactivity of the carboxylic acid.
Fischer-Speier esterification , which involves heating the carboxylic acid with an excess of alcohol (ethanol) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common method. google.com However, to avoid side reactions, alternative methods are often employed for sensitive substrates.
One such method involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. nih.gov Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride creates the acyl chloride hydrochloride, which can then be treated with ethanol (B145695), often in the presence of a non-nucleophilic base like triethylamine, to yield the desired ester. nih.gov Other coupling reagents developed for peptide synthesis, such as carbodiimides (e.g., DCC, EDAC), can also be used to facilitate the reaction between the carboxylic acid and ethanol under milder conditions. thermofisher.com
| Esterification Method | Reagents | Advantages | Potential Issues |
| Fischer-Speier | Ethanol, H₂SO₄ (cat.) | Simple, inexpensive reagents. google.com | Strong acid can protonate amino groups; requires high temperatures. |
| Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Ethanol, Base | High reactivity, proceeds under milder conditions. nih.gov | Thionyl chloride is hazardous; requires an extra step. |
| Carbodiimide Coupling | Ethanol, EDAC/DCC | Very mild conditions, high yields. thermofisher.com | Reagents are expensive; formation of urea (B33335) byproducts. |
| Mixed Anhydride (B1165640) | 1. 2-methyl-6-nitrobenzoic anhydride 2. Ethanol | Good yields for sensitive substrates. nih.gov | Multi-step process. |
Introduction of Amine Groups via Reduction or Substitution Pathways
The introduction of the 5,6-diamino groups onto a pre-existing pyridine-2-carboxylate ring is a critical transformation. The most established route is through the reduction of corresponding dinitropyridine precursors.
The synthesis would begin with the nitration of a suitable pyridine-2-carboxylate. Due to the electron-withdrawing nature of the pyridine nitrogen and the carboxylate group, electrophilic aromatic substitution (nitration) is often difficult and requires harsh conditions. wikipedia.org A more feasible approach involves starting with a pyridine N-oxide, which activates the ring for nitration, particularly at the 4-position, and to a lesser extent, the 2- and 6-positions. A carefully chosen starting material and reaction sequence would be necessary to achieve the desired 5,6-dinitro substitution pattern.
Once the dinitro intermediate, ethyl 5,6-dinitropyridine-2-carboxylate, is obtained, the two nitro groups can be reduced to amino groups. This reduction can be achieved using various methods:
Catalytic Hydrogenation : This is a clean and efficient method involving hydrogen gas (H₂) and a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. d-nb.info The reaction is typically carried out in a solvent like ethanol or ethyl acetate (B1210297) under pressure.
Metal/Acid Reduction : A classic and robust method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid or acetic acid. semanticscholar.orgresearchgate.net For example, reducing 4-nitropyridine-N-oxide with iron powder in acetic acid is a high-yielding reaction to produce 4-aminopyridine. semanticscholar.org This method is often tolerant of other functional groups, including esters.
| Reduction Method | Reagents | Typical Conditions | Advantages/Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Ethanol/Ethyl Acetate, RT-50°C, 1-50 atm | Adv: Clean, high yield, simple workup. Disadv: Requires specialized pressure equipment; catalyst can be expensive. d-nb.info |
| Metal in Acid | Fe / Acetic Acid | Reflux | Adv: Inexpensive, effective, tolerant of many functional groups. Disadv: Workup can be tedious due to metal salts. semanticscholar.org |
| Metal in Acid | SnCl₂ / HCl | 0°C to RT | Adv: Effective for nitro group reduction. Disadv: Tin salts can be toxic and difficult to remove completely. |
Another, more modern, pathway for introducing amine groups is through nucleophilic aromatic substitution (SNAr) reactions on a dihalopyridine precursor or through transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). galchimia.comnih.gov These methods would involve starting with a compound like ethyl 5,6-dichloropyridine-2-carboxylate and reacting it with an ammonia surrogate or a protected amine source in the presence of a suitable catalyst and base.
Advanced Synthetic Protocols and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of protocols that are not only efficient but also environmentally benign. nih.gov In the context of synthesizing Ethyl 5,6-diaminopyridine-2-carboxylate, several green chemistry principles can be applied.
Catalysis : The use of catalysts is a cornerstone of green chemistry as it reduces waste by enabling reactions with lower energy consumption and higher selectivity. biosynce.com Iron-catalyzed cyclization reactions, for instance, offer a less toxic alternative to other metal catalysts for pyridine ring formation. rsc.org Similarly, palladium-catalyzed cross-coupling reactions for C-N bond formation are highly efficient, though the removal of residual palladium can be a concern in pharmaceutical applications.
One-Pot Reactions : Combining multiple synthetic steps into a single "one-pot" procedure, without isolating intermediates, significantly reduces solvent waste, energy consumption, and reaction time. researchgate.net For example, a process where the nitration of a pyridine N-oxide is followed by in-situ reduction of both the N-oxide and the newly introduced nitro groups could streamline the synthesis.
Use of Greener Solvents : Replacing hazardous organic solvents like dimethylformamide (DMF) or chlorinated solvents with more environmentally friendly alternatives such as ethanol, water, or ionic liquids is a key goal. biosynce.comacs.org Many of the reduction and esterification steps can be adapted to use greener solvents.
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials from the starting materials into the final product is crucial. acsgcipr.org Metal-catalyzed [2+2+2] cycloadditions are excellent examples of atom-economical reactions for building the pyridine core. acsgcipr.org
By integrating these advanced protocols, the synthesis of this compound can be made more sustainable, safer, and more efficient. researchgate.net
Chemical Reactivity and Transformation Studies of Ethyl 5,6 Diaminopyridine 2 Carboxylate
Condensation Reactions Involving Diamine Moieties
The presence of two adjacent amino groups on the pyridine (B92270) ring is the primary driver of the compound's reactivity in condensation reactions. These reactions allow for the construction of new rings fused to the parent pyridine core, leading to complex molecular architectures.
Cyclocondensation reactions are a cornerstone of heterocyclic chemistry, enabling the one-pot formation of ring systems. For Ethyl 5,6-diaminopyridine-2-carboxylate, this typically involves reaction with bifunctional electrophiles that bridge the two amino groups.
The reaction of ortho-diaminopyridines to form the imidazo[4,5-b]pyridine scaffold, a purine (B94841) analogue, is a well-established synthetic transformation. researchgate.net This is typically achieved by reacting the diamine with a reagent that provides a single carbon atom to form the imidazole (B134444) ring. Common reagents include carboxylic acids (Phillips condensation), aldehydes, or their derivatives. nih.gov The reaction of 2,3-diaminopyridine (B105623) with various aryl aldehydes in water under thermal conditions can yield 1H-imidazo[4,5-b]pyridine derivatives through an air-oxidative cyclocondensation. nih.gov Similarly, cyclization with acids or their functional derivatives is a common route. nih.gov For this compound, this reaction leads to the formation of ethyl 1H-imidazo[4,5-b]pyridine-7-carboxylate derivatives, which are of interest in medicinal chemistry. researchgate.net
| Reagent | Conditions | Product |
| Aldehyd (R-CHO) | Thermal, Water, Air Oxidation | Ethyl 2-substituted-1H-imidazo[4,5-b]pyridine-7-carboxylate |
| Carboxylic Acid (R-COOH) | Acid catalyst (e.g., PPA), Heat | Ethyl 2-substituted-1H-imidazo[4,5-b]pyridine-7-carboxylate |
| Phenylacetic Acid | Heat (90-100°C) | Ethyl 2-benzyl-1H-imidazo[4,5-b]pyridine-7-carboxylate |
The imidazo[4,5-b]pyridine system is a direct structural analogue of benzimidazole, where a pyridine ring replaces the benzene (B151609) ring. The synthesis of imidazo[4,5-b]pyridine-7-carboxylic acid represents the formation of a pyridine-based analogue of a benzimidazole-carboxylic acid. popline.org This target compound can be prepared through the cyclocondensation of this compound, followed by the hydrolysis of the resulting ethyl ester. Alternatively, direct synthesis routes starting from 5,6-diaminopyridine-2-carboxylic acid can be employed. These carboxylic acid derivatives serve as key intermediates for further functionalization, such as the preparation of amides, nitriles, and hydrazides. popline.org
| Starting Material | Reaction | Product |
| Ethyl 1H-imidazo[4,5-b]pyridine-7-carboxylate | Alkaline or Acid Hydrolysis | 1H-Imidazo[4,5-b]pyridine-7-carboxylic acid |
| 5,6-Diaminopyridine-2-carboxylic acid | Cyclocondensation with Formic Acid | 1H-Imidazo[4,5-b]pyridine-7-carboxylic acid |
Naphthyridines are bicyclic heterocyclic compounds composed of two fused pyridine rings. acs.org The construction of a second pyridine ring onto the existing one in this compound can be achieved through reactions analogous to the Friedländer quinoline (B57606) synthesis. wikipedia.orgjk-sci.com This reaction involves the acid- or base-catalyzed condensation of an ortho-amino aromatic aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-dicarbonyl compound. organicreactions.orgnih.gov In the case of this compound, the diamine can react with β-dicarbonyl compounds like ethyl acetoacetate (B1235776) or acetylacetone (B45752) to form a new, fused six-membered ring, leading to substituted 1,5-naphthyridine (B1222797) derivatives. The reaction proceeds via initial condensation to form an enamine or Schiff base, followed by intramolecular cyclization and dehydration. wikipedia.org
| Reagent (β-Dicarbonyl Compound) | Conditions | Product Core Structure |
| Ethyl acetoacetate | Acid or Base Catalyst, Heat | Dihydro-1,5-naphthyridin-one derivative |
| Acetylacetone | Acid or Base Catalyst, Heat | Methyl-substituted 1,5-naphthyridine derivative |
| Diethyl malonate | Base Catalyst, Heat | Dihydro-1,5-naphthyridin-dione derivative |
The synthesis of the pyrazolo[1,5-a]pyridine (B1195680) ring system does not typically proceed from ortho-diaminopyridine precursors like this compound. Standard synthetic routes to this scaffold involve a 1,3-dipolar cycloaddition mechanism. nih.gov The most common precursors are N-aminopyridinium salts or the corresponding N-aminopyridinium ylides, which act as 1,3-dipoles. organic-chemistry.orgrsc.org These intermediates react with various dipolarophiles, such as alkynes or electron-deficient alkenes, to construct the fused pyrazole (B372694) ring. nih.gov The formation of the requisite N-aminopyridinium intermediate from an ortho-diamine is not a direct or facile transformation, thus making this an unconventional pathway for the specified starting material.
| Typical Precursor | Reagent | Reaction Type | Product |
| N-Aminopyridinium Ylide | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | [3+2] Cycloaddition | Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate |
| N-Aminopyridine | α,β-Unsaturated carbonyl compound | Oxidative [3+2] Cycloaddition | Functionalized pyrazolo[1,5-a]pyridine |
The two primary amino groups of this compound can readily undergo condensation with the carbonyl group of aldehydes or ketones to form Schiff bases (or imines). idosr.org Depending on the stoichiometry, either one or both amino groups can react, leading to mono- or di-Schiff base products. These compounds are of significant interest as polydentate ligands in coordination chemistry. yu.edu.jo The resulting imine nitrogen atoms, along with the pyridine ring nitrogen, can act as donor sites for coordination with metal ions. researchgate.net The synthesis is typically a straightforward reaction performed by refluxing the diamine and the carbonyl compound in a suitable solvent like ethanol (B145695) or methanol. nih.gov The characterization of these ligands is routinely performed using techniques such as FTIR, which shows the characteristic C=N stretching vibration, and NMR spectroscopy. yu.edu.joresearchgate.net
| Carbonyl Compound | Molar Ratio (Diamine:Carbonyl) | Product Type | Potential Donor Atoms |
| Salicylaldehyde | 1:1 | Mono-Schiff Base | N (pyridine), N (imine), O (hydroxyl) |
| Salicylaldehyde | 1:2 | Di-Schiff Base | N (pyridine), 2x N (imine), 2x O (hydroxyl) |
| 2-Pyridinecarboxaldehyde | 1:2 | Di-Schiff Base | N (pyridine), 2x N (imine), 2x N (terminal pyridine) |
| Acetone | 1:2 | Di-Schiff Base | N (pyridine), 2x N (imine) |
Formation of Schiff Base Ligands
Reactions Involving the Carboxylate Ester Group
The ethyl ester functionality at the C2 position is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and amidation.
The ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, 5,6-diaminopyridine-2-carboxylic acid. This transformation is typically achieved under basic conditions, for example, by refluxing with a strong base like sodium hydroxide (B78521), followed by acidification to protonate the resulting carboxylate salt. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic ester carbonyl carbon.
The ester group can be converted directly into an amide group through reaction with ammonia (B1221849) or a primary or secondary amine, a process known as aminolysis. This reaction often requires heating and may be catalyzed. Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using a standard coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). organic-chemistry.orgacs.org This two-step procedure is often more efficient than direct aminolysis of the ester. Transamidation, the conversion of one amide to another, is less relevant starting from the ester but represents an important related transformation in amide synthesis.
Electrophilic and Nucleophilic Substitution on the Pyridine Ring
The reactivity of the pyridine ring towards substitution is heavily influenced by its substituents. The ring nitrogen is electron-withdrawing, which generally deactivates the ring towards electrophilic aromatic substitution (EAS) and activates it towards nucleophilic aromatic substitution (NAS). uoanbar.edu.iqwikipedia.org
In this compound, the two powerful electron-donating amino groups (-NH₂) strongly activate the ring towards EAS, overriding the deactivating effect of the ring nitrogen and the electron-withdrawing carboxylate group. youtube.com As ortho-, para-directors, the amino groups would direct incoming electrophiles primarily to the C4 position, which is ortho to the C5-amino group and para to the C6-amino group. The C3 position is also activated. Therefore, reactions like halogenation or nitration are expected to occur under milder conditions than for pyridine itself and yield predominantly the 4-substituted product.
Conversely, the pyridine ring is inherently susceptible to NAS, especially at the C2 and C4 positions, as the negative charge in the intermediate (a Meisenheimer-like complex) can be effectively stabilized by the electronegative ring nitrogen. nih.govyoutube.com For substitution to occur, a good leaving group must be present at one of these positions. While the subject molecule lacks a typical leaving group like a halide, this underlying reactivity is a key feature of the pyridine core.
Mechanistic Investigations of Key Reaction Pathways
The transformations of this compound are understood through well-established reaction mechanisms.
Schiff Base Formation: The reaction proceeds via a two-step mechanism. The first step is the nucleophilic addition of the primary amine to the carbonyl carbon, resulting in a neutral tetrahedral intermediate called a carbinolamine or hemiaminal. researchgate.netnih.gov The second, often rate-determining step, is the acid-catalyzed dehydration (elimination of water) of the carbinolamine to form the C=N double bond of the imine. researchgate.netnih.gov
Macrocyclic Complex Formation: The mechanism is governed by the template effect. A metal ion acts as a coordination center, binding to the reacting molecules (ligsons) through their donor atoms. e-bookshelf.de This pre-organizes the reactants into a specific spatial arrangement that favors the intramolecular ring-closing step and disfavors the competing intermolecular polymerization, thereby dramatically increasing the yield of the macrocyclic product. nih.goveveryscience.com
Ester Hydrolysis and Amidation: Both reactions proceed through a nucleophilic acyl substitution mechanism. A nucleophile (OH⁻ for basic hydrolysis, or RNH₂ for amidation) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide (-OEt) leaving group to yield the final carboxylic acid (after protonation) or amide product.
Electrophilic Aromatic Substitution (EAS): This is a two-step process. First, the π-system of the activated pyridine ring attacks an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgyoutube.com In the second step, a base removes a proton from the carbon atom that bears the new electrophile, restoring the aromaticity of the ring. wikipedia.org
Nucleophilic Aromatic Substitution (NAS): The characteristic mechanism for pyridines is the SₙAr (addition-elimination) pathway. nih.gov A nucleophile attacks the electron-deficient ring at a carbon bearing a leaving group (typically C2 or C4), forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). nih.govyoutube.com The negative charge is delocalized onto the ring nitrogen. In the second, usually fast, step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com
Advanced Spectroscopic and Structural Characterization of Ethyl 5,6 Diaminopyridine 2 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the hydrogen, carbon, and other atomic nuclei.
Proton (¹H) NMR Spectroscopic Analysis
No specific experimental ¹H NMR spectra or detailed peak assignments for Ethyl 5,6-diaminopyridine-2-carboxylate are available in the searched literature. A theoretical analysis would predict signals corresponding to the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), two distinct aromatic protons on the pyridine (B92270) ring, and signals for the two amino (-NH₂) groups. However, without experimental data, the precise chemical shifts (δ) and coupling constants (J) cannot be reported.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Similarly, experimentally determined ¹³C NMR data for this compound could not be located. A complete analysis would require the chemical shifts for the eight distinct carbon atoms in the molecule, including the carbonyl carbon of the ester, the four unique carbons of the pyridine ring, and the two carbons of the ethyl group. This information is critical for confirming the carbon skeleton of the compound.
Nitrogen-15 (¹⁵N) NMR Spectroscopic Studies
Nitrogen-15 NMR is a specialized technique that provides direct insight into the electronic environment of nitrogen atoms. Such studies would be valuable for characterizing the three distinct nitrogen atoms (one in the pyridine ring and two in the amino groups) of this compound. However, no ¹⁵N NMR studies for this specific compound were found in the public domain.
Two-Dimensional NMR Correlation Experiments
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning proton and carbon signals definitively by showing correlations between them. While these techniques would be essential for an unambiguous structural characterization of the molecule, no published 2D NMR data is available.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amino groups, C=O stretching of the ester, C=C and C=N stretching of the pyridine ring, and C-O stretching of the ester. While general frequency ranges for these functional groups are known, a specific, experimentally recorded spectrum with precise peak wavenumbers (cm⁻¹) for the title compound is not available in the reviewed sources.
Raman Spectroscopy
Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, offering a fingerprint based on the inelastic scattering of monochromatic light. For this compound, the Raman spectrum is characterized by distinct peaks corresponding to the vibrations of its primary functional groups: the diaminopyridine ring and the ethyl carboxylate substituent.
The pyridine ring itself gives rise to a series of characteristic bands. Ring stretching vibrations (ν(C=C) and ν(C=N)) are expected to appear in the 1610-1550 cm⁻¹ region. A strong, sharp band corresponding to the ring "breathing" mode, which involves the symmetric expansion and contraction of the entire ring, is typically observed around 1000 cm⁻¹.
The amino groups (-NH₂) introduce their own specific vibrational signatures. Symmetric and asymmetric N-H stretching modes are anticipated in the 3500-3300 cm⁻¹ region. Additionally, the NH₂ scissoring (bending) vibration should be observable near 1650-1600 cm⁻¹, potentially overlapping with the pyridine ring stretching bands.
The ethyl carboxylate group contributes several key signals. The most prominent is the carbonyl (C=O) stretching band, which is expected to be strong in the Raman spectrum, typically appearing around 1730-1715 cm⁻¹. The C-O single bond stretching vibrations of the ester group will produce bands in the 1300-1100 cm⁻¹ range. Vibrations associated with the ethyl group, such as C-H stretching and bending modes, will also be present.
Table 1: Predicted Raman Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Asymmetric & Symmetric N-H Stretch | Amino (-NH₂) | 3500 - 3300 |
| C=O Stretch | Ethyl Ester | 1730 - 1715 |
| NH₂ Scissoring | Amino (-NH₂) | 1650 - 1600 |
| C=C / C=N Ring Stretch | Pyridine Ring | 1610 - 1550 |
| C-O Stretch | Ethyl Ester | 1300 - 1100 |
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, or UV-Vis, probes the electronic transitions within a molecule. The spectrum of this compound is dominated by the electronic structure of the substituted pyridine ring, which acts as the primary chromophore. The presence of two amino groups as powerful auxochromes and an ethyl carboxylate group significantly influences the absorption characteristics.
The pyridine ring system gives rise to intense π→π* transitions. These transitions, involving the promotion of electrons from bonding (π) to anti-bonding (π*) molecular orbitals, are typically observed in the UV region. For a substituted pyridine like this, multiple absorption bands are expected.
The amino groups, with their non-bonding electron pairs (n-electrons), can participate in n→π* transitions. These transitions are generally of lower intensity compared to π→π* transitions. Furthermore, the lone pairs on the nitrogen atoms of the amino groups extend the conjugation of the π-system, causing a bathochromic (red) shift of the π→π* absorption bands to longer wavelengths. The ethyl carboxylate group can also slightly modify the electronic transitions.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Chromophore/Functional Group | Expected Wavelength Range (nm) |
|---|---|---|
| π→π* | Substituted Pyridine Ring | 220 - 280 |
| π→π* (shifted) | Extended Conjugated System | 280 - 350 |
Mass Spectrometry for Fragmentation Analysis and Molecular Confirmation
Mass spectrometry is a critical tool for confirming the molecular weight of a compound and elucidating its structure through fragmentation analysis. For this compound (molar mass: 181.19 g/mol ), high-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) would confirm the molecular formula by detecting the protonated molecular ion [M+H]⁺ at m/z 182.19.
Electron ionization (EI) mass spectrometry would induce predictable fragmentation patterns, providing structural confirmation. The fragmentation is typically initiated by the cleavage of bonds adjacent to functional groups. libretexts.org Key fragmentation pathways for this molecule would include:
Loss of the ethoxy radical: Cleavage of the C-O bond in the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), resulting in a prominent acylium ion fragment at m/z 136.
Loss of ethylene (B1197577): A common fragmentation for ethyl esters is the loss of an ethylene molecule (C₂H₄, 28 Da) through a McLafferty-type rearrangement, if a transferable gamma-hydrogen is available, leading to a fragment ion at m/z 153.
Loss of the entire ester side chain: Cleavage can result in the loss of the •COOC₂H₅ radical (73 Da), yielding a fragment corresponding to the diaminopyridine ring at m/z 108.
Ring Fragmentation: Subsequent fragmentation of the pyridine ring can occur, often involving the loss of small, stable molecules like hydrogen cyanide (HCN, 27 Da).
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 181 | [M]⁺• (Molecular Ion) | - |
| 153 | [M - C₂H₄]⁺• | Ethylene (28 Da) |
| 136 | [M - •OC₂H₅]⁺ | Ethoxy radical (45 Da) |
Electron Paramagnetic Resonance (EPR) Spectroscopy (for Coordination Complexes)
This compound is a diamagnetic molecule (no unpaired electrons) and is therefore EPR-silent. However, it can function as a multidentate ligand, coordinating with paramagnetic transition metal ions through the nitrogen atoms of the pyridine ring and the two amino groups, as well as the carbonyl oxygen of the ester group. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for studying the resulting coordination complexes. illinois.edu
When complexed with a paramagnetic metal ion, such as Copper(II) (Cu²⁺, d⁹ configuration), the resulting complex becomes EPR-active. The EPR spectrum provides detailed information about the electronic structure and the immediate environment of the metal center. mdpi.com
Key parameters derived from the EPR spectrum include:
The g-tensor (g-values): This tensor reflects the interaction between the unpaired electron's spin and the external magnetic field. For a Cu(II) complex in a frozen solution or powder form, the spectrum often shows anisotropy, characterized by different g-values along different molecular axes (e.g., g|| and g⊥). The values of g|| and g⊥ provide insights into the geometry of the complex (e.g., tetragonal or rhombic) and the nature of the ground state electronic orbital of the metal ion. mdpi.com Typically for tetragonally elongated octahedral or square planar Cu(II) complexes, g|| > g⊥ > 2.0023.
Hyperfine Coupling Constant (A-tensor): This parameter arises from the interaction between the electron spin and the nuclear spin of the metal ion (e.g., ⁶³Cu and ⁶⁵Cu, both with nuclear spin I = 3/2). This interaction splits the EPR signal into multiple lines (a quartet for Cu). The magnitude of the hyperfine coupling constant (A|| and A⊥) is highly sensitive to the covalency of the metal-ligand bond and the geometry of the coordination sphere. A larger A|| value often indicates a more ionic character in the metal-ligand bond. researchgate.net
Table 4: Representative EPR Parameters for a Hypothetical Cu(II) Complex with this compound
| EPR Parameter | Typical Value Range | Information Provided |
|---|---|---|
| g-parallel (g‖) | 2.2 - 2.4 | Geometry, nature of the singly occupied molecular orbital (SOMO) |
| g-perpendicular (g⊥) | 2.04 - 2.10 | Geometry, nature of the singly occupied molecular orbital (SOMO) |
| A-parallel (A‖) | 120 - 200 x 10⁻⁴ cm⁻¹ | Covalency of metal-ligand bonds, coordination environment |
By analyzing these parameters, researchers can deduce the coordination mode of the ligand, the distortion from ideal geometries, and the electronic properties of the metal center within the complex.
Crystallographic Analysis and Solid State Investigations
Single-Crystal X-ray Diffraction (SCXRD) for Molecular Structure Elucidation
Single-crystal X-ray diffraction is a definitive technique for determining the precise atomic arrangement within a crystalline solid. For a molecule like Ethyl 5,6-diaminopyridine-2-carboxylate, SCXRD analysis would elucidate the conformation of the molecule, including the planarity of the pyridine (B92270) ring and the orientation of the ethyl carboxylate and diamino substituents.
Detailed structural parameters are obtained through this method, including bond lengths, bond angles, and torsion angles. While a specific crystallographic study for this exact compound is not widely reported, analysis of related structures, such as N′-aminopyridine-2-carboximidamide and various pyridine-carboxylate salts, provides expected values. researchgate.netnih.gov The non-hydrogen atoms of the pyridine ring are expected to be nearly planar. researchgate.net The ethyl ester group's conformation is crucial, as it can be influenced by steric and electronic factors within the crystal packing. nih.gov
Table 1: Expected Crystallographic Data Parameters for this compound
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |
| Z (Molecules/Unit Cell) | Typically 2, 4, or 8 |
| C=O Bond Length | ~1.20 - 1.25 Å |
| C-N (amino) Bond Length | ~1.34 - 1.38 Å |
| Pyridine Ring | Largely planar geometry |
Note: This table is illustrative, based on typical values for similar organic compounds, as specific published data for the title compound is limited.
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. These forces are critical in determining the physical properties of the solid, such as melting point and solubility.
The molecular structure of this compound, featuring two amino groups (hydrogen bond donors) and a pyridine nitrogen atom and two carboxylate oxygen atoms (hydrogen bond acceptors), is highly conducive to forming extensive hydrogen bonding networks. researchgate.net
These interactions are the dominant force in the crystal packing of similar diaminopyridine structures. researchgate.net The primary interactions expected are N-H···N and N-H···O hydrogen bonds. nih.govmdpi.com These bonds can link molecules into distinct supramolecular patterns, or synthons, such as dimers, chains, or sheets. researchgate.netnih.govresearchgate.net For instance, pairs of N—H⋯O hydrogen bonds frequently form dimeric structures with motifs like R²₂(8) and R²₂(14) rings. nih.govnih.gov The presence of both amino groups allows for the creation of robust, two-dimensional or three-dimensional networks, significantly stabilizing the crystal lattice. researchgate.netresearchgate.net
Table 2: Potential Hydrogen Bonding Interactions
| Donor (D) | Acceptor (A) | Type of Interaction |
| N-H (amino) | N (pyridine) | Intermolecular |
| N-H (amino) | O (carbonyl) | Intermolecular |
| N-H (amino) | O (ester) | Intermolecular |
Solid-State Characterization beyond Basic Identification
Beyond determining the molecular structure, solid-state characterization investigates the material's physical and chemical stability.
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess the thermal stability of this compound. For related nitrogen-rich heterocyclic esters, thermal decomposition often occurs in multiple, distinct stages. nih.gov
The decomposition mechanism for this compound would likely initiate with the loss of the ethyl group from the ester functionality, a common pathway for ethyl esters. nih.govresearchgate.net This could occur via an N-dealkylation type of reaction, resulting in the loss of ethyl chloride if a chloride salt were present, or ethene. nih.govresearchgate.net Following this initial step, subsequent stages at higher temperatures would involve the breakdown of the diaminopyridine ring itself. nih.govresearchgate.net The presence of two amino groups may influence the decomposition pathway compared to other pyridine esters. The final decomposition at high temperatures typically results in a carbonaceous residue. nih.gov
Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly those with flexible functional groups and multiple hydrogen bonding sites like 2,6-diaminopyridine (B39239). researchgate.netrsc.org Different polymorphs can exhibit distinct physical properties. It is plausible that this compound could exhibit polymorphism, with different forms accessible through crystallization from various solvents or by sublimation. researchgate.net
The rich array of hydrogen bond donors and acceptors also makes this molecule a prime candidate for forming co-crystals. nih.gov Co-crystallization with other pharmaceutically acceptable compounds (co-formers) can be a strategy to modify the physicochemical properties of a substance. mdpi.com The formation of co-crystals is governed by the relative strength and preference of the hydrogen bonds that can be formed between the compound and the co-former. nih.gov
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in understanding the fundamental characteristics of Ethyl 5,6-diaminopyridine-2-carboxylate.
Electronic Structure Analysis and Molecular Orbital Theory (e.g., HOMO-LUMO Gap)
The electronic behavior of this compound is governed by its molecular orbitals. Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability. mdpi.com
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. mdpi.com For aromatic and heterocyclic compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can accurately predict these orbital energies. materialsciencejournal.orgresearchgate.net The HOMO is typically localized on the more electron-rich portions of the molecule, in this case, the diaminopyridine ring, indicating its role as an electron donor. Conversely, the LUMO is distributed over electron-deficient areas, highlighting potential sites for nucleophilic attack. The calculated HOMO-LUMO gap provides a quantitative measure of the compound's kinetic stability and chemical reactivity. nih.gov
| Parameter | Conceptual Value/Significance for this compound |
| HOMO Energy | Indicates the electron-donating capability; localized on the diaminopyridine ring. |
| LUMO Energy | Indicates the electron-accepting capability; potential sites for nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | A smaller gap suggests higher reactivity and lower kinetic stability. |
Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
DFT calculations are a reliable tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. ruc.dk By calculating the magnetic shielding tensors of atomic nuclei within the molecule, theoretical ¹H and ¹³C NMR spectra can be generated. rsc.org These predicted spectra can then be correlated with experimental data to confirm the molecular structure or to aid in the assignment of complex spectra. wsu.edu
The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework for this purpose. ruc.dk The accuracy of the predicted chemical shifts is highly dependent on the chosen functional and basis set. For similar organic molecules, methods like B3LYP/6-311++G(d,p) have shown good agreement between calculated and experimental values. ruc.dk Such theoretical predictions are invaluable for distinguishing between potential isomers and for understanding how the electronic environment of each nucleus influences its chemical shift.
Reaction Mechanism Elucidation and Transition State Analysis
DFT is a powerful method for exploring the potential energy surfaces of chemical reactions involving this compound. It can be used to model reaction pathways, identify intermediates, and, crucially, locate and characterize transition states. researchgate.net By calculating the energies of reactants, products, and transition states, activation energies and reaction enthalpies can be determined, providing a deeper understanding of the reaction's feasibility and kinetics.
For instance, in reactions such as cyclizations or condensations, which are common for diaminopyridine derivatives, DFT can elucidate the step-by-step mechanism. Transition state analysis involves calculating the vibrational frequencies of the transition state structure; a single imaginary frequency confirms that the structure is a true saddle point on the potential energy surface connecting reactants and products. This level of detail is critical for optimizing reaction conditions and for designing more efficient synthetic routes.
Conformational Analysis and Tautomeric Equilibria
The flexibility of the ethyl carboxylate group and the potential for tautomerism in the diaminopyridine ring make conformational and tautomeric analysis essential. DFT calculations can be used to explore the relative stabilities of different conformers and tautomers. mdpi.com
A Potential Energy Surface (PES) scan can be performed by systematically rotating specific dihedral angles, such as those associated with the ester group, to identify low-energy conformers. nih.gov The relative energies of these conformers, corrected for zero-point vibrational energy and thermal contributions, allow for the prediction of their populations at a given temperature. mdpi.com Similarly, the relative stabilities of different tautomeric forms (e.g., amino vs. imino) can be calculated to determine the predominant species in different environments, which is crucial as tautomerism can significantly alter the molecule's chemical and biological properties. mdpi.com
| Isomer Type | Computational Approach | Significance |
| Conformers | Potential Energy Surface (PES) scan by varying dihedral angles. | Determines the most stable three-dimensional arrangement of the molecule. |
| Tautomers | Calculation of relative energies of different tautomeric forms. | Predicts the dominant isomeric form, which affects reactivity and properties. |
Molecular Dynamics Simulations
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations would typically be used to study its behavior in a solvent, such as water or an organic solvent, providing information on solvation structures and dynamics. researchgate.net
These simulations can reveal how the molecule interacts with its environment, including the formation and breaking of hydrogen bonds between the amino groups and solvent molecules. Understanding these interactions is key to predicting solubility and how the molecule might behave in a biological system. MD can also be used to explore conformational flexibility in a more dynamic context than static DFT calculations, showing how the molecule transitions between different shapes over time. nih.gov
Quantitative Structure–Activity Relationship (QSAR) Modeling (focused on chemical descriptor generation)
Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the chemical structure of a compound with its biological activity or physical properties. A critical first step in QSAR is the generation of molecular descriptors that numerically represent the chemical information of the molecule.
For this compound, a wide range of descriptors can be calculated using computational methods. These are typically categorized as:
1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D descriptors: Derived from the 2D structure (e.g., topological indices, molecular connectivity).
3D descriptors: Calculated from the 3D conformation (e.g., molecular volume, surface area, dipole moment).
DFT and other computational chemistry software can be used to calculate quantum chemical descriptors, such as HOMO and LUMO energies, dipole moment, and partial atomic charges. These descriptors quantify the electronic and steric features of the molecule, which are often crucial for its interactions with biological targets. Once generated, these descriptors can be used as variables in statistical models to predict the activity of new, related compounds.
Applications in Advanced Chemical Systems and Materials Science
Ligand Design in Coordination Chemistry
The electron-rich nitrogen centers of Ethyl 5,6-diaminopyridine-2-carboxylate make it an excellent ligand for coordinating with various metal ions. The presence of the pyridine (B92270) nitrogen and the two exocyclic amino groups allows it to act as a polydentate ligand, forming stable chelate structures that are fundamental to its applications in catalysis and materials science.
The diaminopyridine framework readily forms stable complexes with a range of transition metals. While direct studies on this compound are specific, research on closely related diaminopyridine and aminocarboxylate ligands provides significant insight into its coordination behavior. For instance, Schiff bases derived from 2,6-diaminopyridine (B39239) have been shown to form complexes with Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. ajol.inforesearchgate.net In these complexes, the ligand acts as a tetradentate chelating agent, coordinating through nitrogen and oxygen atoms to create stable tetrahedral or octahedral geometries around the metal center. ajol.inforesearchgate.netresearcher.life
Similarly, complexes involving the related ligand 5-amino-o-ethylpyridine-2-carboximidate have been synthesized with copper(II), cobalt(II), nickel(II), and manganese(II). ias.ac.in The formation of these complexes occurs through the coordination of the pyridine nitrogen and the imidate nitrogen, demonstrating the versatility of the aminopyridine scaffold in binding to metal ions. ias.ac.in The resulting structures are influenced by the specific metal ion and the reaction conditions. ias.ac.in
| Transition Metal Ion | Ligand System | Resulting Complex Geometry | Reference |
|---|---|---|---|
| Cu²⁺, Co²⁺, Ni²⁺, Mn²⁺ | 5-amino-o-ethylpyridine-2-carboximidate | Varies (e.g., distorted square planar, octahedral) | ias.ac.in |
| Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ | Schiff base of 2,6-diaminopyridine | Tetrahedral or Octahedral | ajol.inforesearchgate.net |
| VO²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ | Schiff base of ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c] pyridine-3-carboxylate | Distorted Octahedral or Octahedral | researchgate.net |
The metal complexes derived from aminopyridine-carboxylate ligands have shown significant promise in the field of catalysis. The ability of the ligand to stabilize metal centers in various oxidation states and geometries is crucial for catalytic activity. The electronic properties of the ligand can be tuned to influence the reactivity of the metal center, making these complexes suitable for a range of organic transformations.
A notable example is the use of copper, cobalt, nickel, and manganese complexes bearing a 5-amino-o-ethylpyridine-2-carboximidate ligand as catalysts for the Henry reaction (a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone). ias.ac.in These complexes demonstrated good catalytic efficacy, achieving product yields ranging from 69% to 87%. ias.ac.in The study highlights how the choice of metal ion and ligand structure can be optimized to enhance catalytic performance. ias.ac.in
| Catalyst (Metal Complex) | Reaction | Catalyst Loading (mol%) | Conversion Efficiency / Yield | Reference |
|---|---|---|---|---|
| [NH₂EtPyCuCl₂(CH₃OH)]·H₂O | Henry Reaction | 10 | 74% | ias.ac.in |
| (NH₂EtPyHCl)₃Co₃·3H₂O | Henry Reaction | 10 | 68% | ias.ac.in |
| (NH₂EtPy)₂(H₂O)Ni | Henry Reaction | 10 | 78% | ias.ac.in |
| (NH₂EtPy)₂(H₂O)Mn | Henry Reaction | 10 | 42% | ias.ac.in |
The interaction of diaminopyridine-based ligands with metal ions can lead to changes in their photophysical properties, such as fluorescence or color, making them ideal candidates for chemo-sensors. mdpi.comnih.govmdpi.com These sensors enable the selective detection of specific ions in various environments. researchgate.net
Research has demonstrated the development of multi-functional nanoparticles with transition metal ion response properties by anchoring 2,6-diaminopyridine onto the surface of silica-coated magnetic Fe₃O₄ nanoparticles. nih.gov These modified nanoparticles exhibit fluorescence and show a strong, reversible response to certain transition metal ions, particularly Cu²⁺ and Zn²⁺. nih.gov The coordination of the metal ions to the diaminopyridine units on the nanoparticle surface quenches the fluorescence, allowing for optical detection. This system holds potential for applications in selective magnetic separation and optical determination of these metal ions. nih.gov
Supramolecular Chemistry and Self-Assembly
The structure of this compound contains multiple hydrogen bond donor (the -NH₂ groups) and acceptor (the pyridine nitrogen and carboxylate oxygen) sites. This arrangement is highly conducive to forming predictable, non-covalent interactions that drive the spontaneous organization of molecules into larger, well-defined supramolecular architectures.
The diaminopyridine moiety is a well-established building block in supramolecular chemistry due to its distinct donor-acceptor-donor (DAD) hydrogen bonding pattern. This feature allows it to form stable, triple-hydrogen-bonded complexes with complementary acceptor-donor-acceptor (ADA) molecules like uracil (B121893) or thymine (B56734) derivatives. qucosa.de This specific interaction has been exploited to create self-healing materials. qucosa.de For example, by grafting a derivative of 2,6-diaminopyridine onto a polymer backbone, a supramolecular network can be formed with a counterpart polymer containing uracil moieties, leading to materials that can repair themselves upon heating. qucosa.de
Furthermore, the self-assembly of pyridine-based amphiphiles, driven by hydrogen bonding and other non-covalent forces, can lead to the formation of complex nanostructures such as nanotubes and nanofibers in aqueous environments. nih.gov The precise geometry and intermolecular interactions of the pyridine derivatives dictate the final morphology of the assembled structure. mdpi.comepa.gov
Molecular recognition is the specific binding of one molecule (a host) to another (a guest) through non-covalent interactions. The well-defined hydrogen-bonding capabilities of the diaminopyridine core make it an excellent component for designing systems capable of molecular recognition.
A clear demonstration of this principle is the molecular recognition of 2,6-diaminopyridine by a platinum complex containing a coordinated orotate (B1227488) ligand. rsc.orgcapes.gov.br The orotate ligand possesses a built-in triple hydrogen-bonding functionality that is perfectly complementary to the donor-acceptor-donor array of 2,6-diaminopyridine. This designed complementarity results in a highly efficient and specific hydrogen-bonding arrangement, leading to the formation of a stable host-guest complex. rsc.orgcapes.gov.br This type of controlled, predictable interaction is a cornerstone of supramolecular chemistry and is essential for the design of more complex, functional molecular systems. acs.org
Materials Science Applications
The unique molecular architecture of this compound, featuring a pyridine ring functionalized with two adjacent amino groups and an ethyl carboxylate group, makes it a promising candidate for various applications in materials science. The presence of multiple reactive sites allows for its use as a versatile building block in the synthesis of advanced materials with tailored properties.
Precursors for Polymer Synthesis (e.g., Rigid Rod Polymers)
This compound serves as a valuable monomer for the synthesis of novel polymers. The two amino groups can participate in polycondensation reactions with suitable comonomers, such as dicarboxylic acids or their derivatives, to form polyamides. The rigid pyridine backbone of the monomer unit can impart significant rigidity to the resulting polymer chains, a key characteristic of rigid-rod polymers.
While direct studies on the use of this compound for rigid-rod polymer synthesis are not extensively documented, the polymerization of related diaminopyridine compounds has been demonstrated. For instance, the enzymatic and oxidative polymerization of 2,6-diaminopyridine has been successfully achieved, yielding polymers with interesting thermal and electronic properties. nih.gov This suggests the potential for this compound to undergo similar polymerization reactions to produce polymers with a rigid backbone structure. The resulting polymers could exhibit high thermal stability, mechanical strength, and potentially liquid crystalline behavior, which are desirable properties for high-performance materials used in aerospace, electronics, and ballistic protection applications.
Table 1: Polymerization Methods for Diaminopyridine Derivatives
| Polymerization Method | Monomer | Resulting Polymer | Potential Properties | Reference |
| Enzymatic Polymerization | 2,6-diaminopyridine | Poly(2,6-diaminopyridine) | High thermal stability, defined structure | nih.gov |
| Oxidative Polymerization | 2,6-diaminopyridine | Poly(2,6-diaminopyridine) | Conductive properties | nih.gov |
| Polycondensation | This compound | Polyamide | Rigidity, thermal stability, mechanical strength | Inferred |
Exploration of Nonlinear Optical (NLO) Properties
Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics, including optical switching, frequency conversion, and optical data storage. The NLO response of a molecule is often associated with the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.
The molecular structure of this compound, with its electron-donating amino groups and the electron-withdrawing character of the pyridine ring and the carboxylate group, suggests its potential as an NLO chromophore. Computational studies on similar aminopyridine derivatives have shown that these molecules can exhibit significant first hyperpolarizability (β), a measure of the second-order NLO response. researchgate.netijiset.com For instance, DFT calculations on 3-amino-4-(Boc-amino)pyridine have indicated its potential as an NLO material. researchgate.net
Experimental investigations on other diaminopyridine derivatives have also demonstrated their NLO activity. nih.gov While specific experimental or extensive computational studies on the NLO properties of this compound are not yet widely reported, the general characteristics of this class of compounds make it a promising candidate for further investigation in the field of nonlinear optics.
Table 2: NLO Properties of Related Aminopyridine Compounds
| Compound | Method | Key Finding | Reference |
| 3-amino-4-(Boc-amino)pyridine | DFT Calculation | Potential as an NLO material | researchgate.net |
| 2-amino-5-nitropyridine | DFT Calculation | Large hyperpolarizability | ijiset.com |
| 1,4-Diamino-9,10-Anthraquinone | Z-scan Technique | Exhibits reverse saturable absorption | nih.gov |
Application in Optoelectronic Devices (e.g., OLEDs, OFETs, Solar Cells)
The versatile electronic properties of organic molecules are being increasingly exploited in the development of advanced optoelectronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). Diaminopyridine derivatives, due to their electron-rich nature and potential for derivatization, are an interesting class of materials for these applications.
While the direct application of this compound in such devices is not yet established, its structural motifs are found in materials used in optoelectronics. For instance, pyridine-based materials are utilized in OLEDs as host materials or as part of the emissive layer. researchgate.netrsc.orgmdpi.comresearchgate.netifmo.ru The amino and carboxylate functionalities on the pyridine ring of this compound could be further modified to tune the electronic properties, such as the HOMO/LUMO energy levels, to suit the requirements of specific device architectures.
In the context of OFETs, organic semiconductors with good charge transport properties are essential. nih.govnih.govrsc.orgresearchgate.net The planar structure of the pyridine ring could facilitate π-π stacking in the solid state, which is crucial for efficient charge transport. The amino groups could also influence the molecular packing and intermolecular interactions.
For organic solar cells, materials with appropriate absorption spectra and energy levels are required to achieve efficient light harvesting and charge separation. nih.govmdpi.com While the absorption profile of this compound itself may not be optimal for solar cell applications, it can serve as a building block for the synthesis of more complex donor or acceptor molecules with tailored photophysical properties. The presence of reactive amino groups allows for the facile introduction of various chromophoric units. nih.gov
Methodology Development in Organic Synthesis
This compound is a valuable building block in organic synthesis, particularly in the development of new synthetic methodologies for the construction of complex heterocyclic systems. Its bifunctional nature, possessing both nucleophilic amino groups and an electrophilic ester group, allows for a variety of chemical transformations.
A significant application of this compound is in the synthesis of imidazo[4,5-b]pyridine derivatives. The adjacent amino groups can readily undergo condensation reactions with various electrophiles, such as aldehydes or carboxylic acids, to form the imidazole (B134444) ring fused to the pyridine core. This reaction provides a straightforward and efficient route to a class of compounds with diverse biological activities. The ester group at the 2-position of the pyridine ring can be further manipulated, for example, through hydrolysis to the corresponding carboxylic acid, which can then be used in subsequent coupling reactions to build more complex molecular architectures.
The reactivity of the amino groups also allows for their use in the development of other heterocyclic annulation strategies. Furthermore, the pyridine nitrogen and the ester functionality offer additional sites for chemical modification, making this compound a versatile scaffold for combinatorial chemistry and the generation of libraries of novel compounds for drug discovery and materials science research. researchgate.netosi.lvjetir.orgnih.govnih.govmdpi.comajol.inforesearchgate.net
Table 3: Synthetic Utility of this compound
| Reaction Type | Reactant | Product | Significance | Reference |
| Condensation/Cyclization | Aldehydes/Carboxylic Acids | Imidazo[4,5-b]pyridine derivatives | Access to biologically active heterocycles | |
| Derivatization | Various electrophiles | Functionalized pyridine derivatives | Library synthesis, tuning of properties | Inferred |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 5,6-diaminopyridine-2-carboxylate, and how can purity be maximized?
- Methodological Answer : A multi-step approach is typically employed, starting with the nitration of pyridine derivatives followed by reduction and esterification. Key steps include:
- Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce nitro groups selectively .
- Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reductants (e.g., SnCl₂/HCl) to convert nitro to amino groups. Monitor reaction progress via TLC .
- Purification : Recrystallization from ethanol/water mixtures improves purity. HPLC with UV detection (λ = 254 nm) confirms >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (DMSO-d₆) identify amine protons (δ 6.8–7.2 ppm) and ester carbonyl (δ 165–170 ppm). Assign diaminopyridine ring protons using COSY .
- IR : Confirm NH₂ stretches (3300–3500 cm⁻¹) and ester C=O (1720 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion [M+H]⁺ and fragmentation patterns .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 72 hours. Monitor decomposition via HPLC .
- pH Stability : Incubate in buffers (pH 3–9) for 24 hours. Degradation peaks >5% indicate instability at extreme pH .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies between spectroscopic and computational structural predictions?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/ethyl acetate). Use SHELXL (SHELX-2018) for refinement, focusing on anisotropic displacement parameters for amino groups .
- Validation : Compare experimental bond lengths (e.g., C-N = 1.34–1.38 Å) with DFT-optimized geometries (B3LYP/6-31G*). Discrepancies >0.02 Å suggest conformational flexibility .
Q. What computational strategies are suitable for modeling the compound’s reactivity in metal coordination?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 to optimize geometry (B3LYP/def2-TZVP). Calculate frontier orbitals (HOMO/LUMO) to predict binding sites for transition metals (e.g., Cu²⁺) .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can researchers design experiments to elucidate reaction mechanisms involving this compound?
- Methodological Answer :
- Isotopic Labeling : Synthesize ¹⁵N-labeled derivatives to track amine group participation in reactions (e.g., Schiff base formation) via ¹⁵N NMR .
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure rate constants for reactions under varying temperatures (Arrhenius analysis) .
Q. What strategies address contradictions in analytical data (e.g., NMR vs. MS) during characterization?
- Methodological Answer :
- Multi-Technique Validation : Cross-check MS fragmentation with IR functional groups and elemental analysis (±0.3% for C, H, N).
- Statistical Analysis : Apply Grubbs’ test to identify outliers in replicate measurements. Re-run suspect samples under standardized conditions .
Data Presentation and Analysis
Q. How should researchers present crystallographic and spectroscopic data to ensure reproducibility?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
